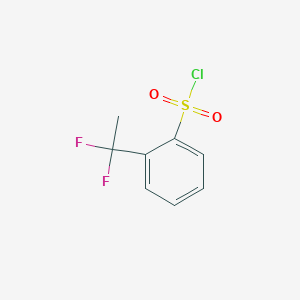

2-(1,1-difluoroethyl)benzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

2-(1,1-difluoroethyl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2O2S/c1-8(10,11)6-4-2-3-5-7(6)14(9,12)13/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTAASPNHFRBFRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1S(=O)(=O)Cl)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-(1,1-difluoroethyl)benzene with chlorosulfonic acid under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the reactivity of sulfonyl chlorides and the potential release of hazardous gases.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-difluoroethyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form corresponding sulfonamides.

Oxidation Reactions: It can be oxidized to form sulfonic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products

Sulfonamides: Formed from nucleophilic substitution with amines.

Sulfonic Acids: Result from oxidation reactions.

Thioethers and Alcohols: Produced from substitution reactions with thiols and alcohols, respectively.

Scientific Research Applications

2-(1,1-difluoroethyl)benzene-1-sulfonyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the modification of biomolecules for studying biological pathways.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-(1,1-difluoroethyl)benzene-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It acts as an electrophile, readily reacting with nucleophiles to form sulfonamide bonds. This reactivity is exploited in various synthetic applications to introduce sulfonyl groups into target molecules .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-(1,1-Difluoroethyl)benzene-1-sulfonyl chloride

- CAS Number : 1597429-54-3 (as per )

- Molecular Formula : C₈H₇ClF₂O₂S

- Molecular Weight : 248.65 g/mol (calculated from formula)

Structural Features :

This compound features a sulfonyl chloride group (-SO₂Cl) at the benzene ring's 1-position and a 1,1-difluoroethyl substituent (-CF₂CH₃) at the 2-position. The difluoroethyl group is electron-withdrawing, enhancing the sulfonyl chloride's electrophilicity, which is critical in nucleophilic substitution reactions.

Applications :

Primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals, its fluorine content improves metabolic stability and lipophilicity, aligning with modern drug design principles .

Comparative Analysis with Similar Compounds

Structural Isomers and Positional Effects

- 3-(1,1-Difluoroethyl)benzene-1-sulfonyl Chloride ():

- Key Difference : The difluoroethyl group is in the meta position (3-position) rather than ortho (2-position).

- Impact : The ortho isomer (target compound) exhibits higher steric hindrance and stronger electron-withdrawing effects due to proximity to the sulfonyl chloride group. This increases its reactivity in nucleophilic substitutions compared to the meta isomer .

Halogen-Substituted Analogues

4-(2,2-Dichloro-1,1-difluoroethoxy)benzenesulfonyl Chloride (CAS 64728-72-9, ):

- Molecular Formula : C₈H₅Cl₃F₂O₃S (estimated).

- Key Difference : A para-substituted dichloro-difluoroethoxy group (-O-CF₂Cl₂) replaces the difluoroethyl group.

- Impact : The additional halogens increase molecular weight and stability but reduce solubility in polar solvents. The electron-withdrawing nature of the substituent further activates the sulfonyl chloride for reactions .

Functional Group Variations

Reactivity and Physicochemical Properties

Reactivity Trends

- Electrophilicity: The ortho-difluoroethyl group in the target compound enhances the sulfonyl chloride’s electrophilicity, accelerating reactions with amines (to form sulfonamides) or alcohols (to form sulfonate esters) compared to mono-fluorinated or methoxy-substituted analogues .

Physical Properties

*Collision cross-section (CCS) values correlate with molecular size and shape. The target compound’s ortho isomer likely has a CCS similar to its meta analog .

Biological Activity

2-(1,1-Difluoroethyl)benzene-1-sulfonyl chloride is a compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is . It features a sulfonyl chloride functional group attached to a difluoroethyl-substituted benzene ring. The presence of fluorine atoms can influence the compound's lipophilicity and reactivity, which are critical for its biological activity.

Biological Activity

Research indicates that sulfonamide derivatives and their analogs exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections detail relevant findings regarding the biological activity of compounds similar to or derived from this compound.

Antimicrobial Activity

A study on sulfonamide derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives synthesized from benzene sulfonyl chlorides demonstrated effective inhibition against pathogens such as E. coli and B. subtilis with minimum inhibitory concentrations (MIC) ranging from 50 to 150 µg/mL .

| Compound | MIC (µg/mL) | Active Against |

|---|---|---|

| 4-methyl-N-(2-nitrophenyl) benzene sulfonamide | 50 | E. coli |

| N-(2-hydroxyphenyl)-4-methyl benzene sulfonamide | 100 | B. linen |

| 4-methyl-1-benzene sulfonyl chloride derivatives | Varies | B. subtilis, B. licheniformis |

Anti-inflammatory Properties

Sulfonamide compounds have been reported to exhibit anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes . This mechanism is crucial for developing therapeutic agents targeting inflammatory diseases.

Case Studies

Several case studies have highlighted the biological implications of similar compounds:

- A clinical study reported adverse effects associated with benzene sulfonyl chloride absorption, leading to reversible liver damage and allergic reactions in patients . This emphasizes the need for careful evaluation of safety profiles in drug development.

- Research into the synthesis and characterization of related sulfonamide derivatives revealed their potential as alternatives to traditional antibiotics against resistant strains . The computational docking studies showed promising binding affinities to bacterial enzymes involved in folic acid synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.